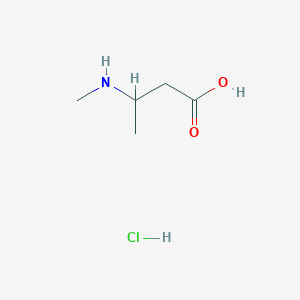

3-(Methylamino)butanoic acid hydrochloride

Description

The exact mass of the compound 3-(Methylamino)butanoic acid hydrochloride is 153.0556563 g/mol and the complexity rating of the compound is 82.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Methylamino)butanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methylamino)butanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(methylamino)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-4(6-2)3-5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYRLRYWPQNZMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700658 |

Source

|

| Record name | 3-(Methylamino)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167222-94-8 |

Source

|

| Record name | 3-(Methylamino)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Methylamino)butanoic Acid Hydrochloride: A Specialized Probe for GABAergic SAR and Peptidomimetic Design

Topic: 3-(Methylamino)butanoic Acid Hydrochloride for Neurological Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

3-(Methylamino)butanoic acid hydrochloride (also known as N-methyl-β-aminobutyric acid or N-methyl-BABA) is a non-proteinogenic β-amino acid derivative. In neurological research, it serves as a critical structural probe for exploring the steric and electrostatic requirements of GABA receptors and transporters (GATs) . Unlike its γ-amino counterpart (GABA), the β-amino scaffold introduces restricted conformational flexibility, while the N-methyl group modulates lipophilicity and hydrogen bonding potential.

This compound is distinct from the neurotoxin BMAA (β-methylamino-L-alanine) and the neurotransmitter N-methyl-GABA (4-aminobutanoic acid derivative). Its primary utility lies in Structure-Activity Relationship (SAR) studies, metabolite identification of naphthylisoquinoline alkaloids, and as a chiral building block for protease-resistant neuroactive peptides (β-peptides).

Key Chemical Properties

| Property | Data | Relevance to Neurobiology |

| IUPAC Name | 3-(Methylamino)butanoic acid hydrochloride | Defines stereochemistry (usually chiral).[1][2] |

| Formula | C₅H₁₁NO₂ · HCl | Low molecular weight, polar but lipophilic modification. |

| Structural Class | β-Amino Acid (N-methylated) | Mimics GABA but with altered backbone length. |

| CAS (Generic) | 167222-94-8 | Identifier for procurement. |

| Solubility | Water, Methanol | Compatible with aqueous physiological buffers. |

| pKa | ~3.6 (COOH), ~10.2 (NH) | Zwitterionic at physiological pH. |

Mechanistic Applications in Neuroscience

The value of 3-(Methylamino)butanoic acid lies in its ability to test the "exclusion volume" of neurotransmitter binding pockets.

GABAergic System Probing

The GABA binding pocket (on GABA-A, GABA-B, or GAT) has strict steric requirements.

-

Receptor Selectivity: By shortening the carbon chain from

(4-carbon) to -

Transporter Kinetics: N-methylation often prevents recognition by GAT-1, allowing researchers to differentiate between transport mechanisms (e.g., betaine/GABA transporters vs. specific GATs).

Peptidomimetics and BBB Stability

Neuroactive peptides often fail as drugs due to rapid proteolysis.

-

-Peptide Incorporation: Incorporating 3-(Methylamino)butanoic acid into peptide backbones creates "mixed

Alkaloid Metabolite Standard

This compound is a known oxidative degradation product of naphthylisoquinoline alkaloids (e.g., from Ancistrocladus species). It is used as a reference standard to elucidate the absolute configuration of these potent antiprotozoal and potential neuroprotective natural products.

Visualization: Structural Homology & Logic

Diagram 1: Structural Space of GABA Analogs

This diagram illustrates the chemical relationship between the endogenous neurotransmitter GABA, the toxic analog BMAA, and the research probe 3-(Methylamino)butanoic acid.

Caption: Structural derivation of 3-(Methylamino)butanoic acid from GABA/BABA scaffolds, contrasting with the neurotoxin BMAA.

Experimental Protocol: Competitive Inhibition Assay

Objective: To determine the affinity (

Reagents & Preparation[2]

-

Assay Buffer: 50 mM Tris-Citrate buffer (pH 7.4).

-

Radioligand: [³H]-GABA (Specific Activity: 80-100 Ci/mmol).

-

Test Compound: 3-(Methylamino)butanoic acid HCl (dissolve in water to 100 mM stock).

-

Tissue Source: Rat synaptic membranes (washed/frozen).

Step-by-Step Workflow

-

Membrane Preparation: Thaw rat synaptic membranes and resuspend in Tris-Citrate buffer. Centrifuge at 20,000 x g for 10 min to remove endogenous GABA. Repeat wash 3 times.

-

Incubation Setup:

-

Total Binding: 100 µL Membrane + 50 µL [³H]-GABA (5 nM final) + 50 µL Buffer.

-

Non-Specific Binding (NSB): Add 100 µM unlabeled GABA.

-

Test Arms: Add 3-(Methylamino)butanoic acid at concentrations ranging from

M to

-

-

Equilibrium: Incubate all tubes at 4°C for 20 minutes (minimizes uptake/metabolism).

-

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Count radioactivity via liquid scintillation spectrometry.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

using non-linear regression (Hill equation).

Data Validation (Self-Check)

-

Control: Unlabeled GABA must show an

in the nanomolar range (10-50 nM). -

Negative Control: If 3-(Methylamino)butanoic acid shows no displacement up to 100 µM, it confirms the receptor requires a

-backbone or unsubstituted amine, validating the "steric exclusion" hypothesis.

Synthesis & Sourcing Logic

For labs requiring custom synthesis (if commercial stock is unavailable or enantiopurity is required):

Route: Aza-Michael Addition

-

Precursor: Crotonic acid (trans-2-butenoic acid).

-

Reagent: Methylamine (excess).

-

Conditions: Reflux in aqueous/alcoholic solution.

-

Purification: Ion-exchange chromatography (Dowex 50W) to remove unreacted amine.

-

Resolution: Use chiral HPLC or enzymatic resolution (Lipase B) to separate (R) and (S) enantiomers, as biological activity is often stereospecific.

Diagram 2: Synthesis & Application Workflow

Caption: Workflow from chemical synthesis to specific neurological research applications.

Safety & Handling (E-E-A-T)

-

Distinction from Neurotoxins: Researchers must strictly distinguish this compound from BMAA (β-N-methylamino-L-alanine). BMAA is linked to ALS/PDC and is excitotoxic.[3] While 3-(Methylamino)butanoic acid is a structural isomer, its toxicity profile is distinct; however, standard excitotoxin precautions (gloves, mask, avoid inhalation) apply due to its potential to activate glutamate or GABA systems at high doses.

-

Storage: Hygroscopic solid. Store at -20°C in a desiccator.

References

-

Sigma-Aldrich. (n.d.). 3-(Dimethylamino)butanoic acid hydrochloride Product Information. Retrieved from

-

Bringmann, G., et al. (2013).[4] Naphthylisoquinoline alkaloids: Structure elucidation and biological activity. Phytochemistry. (Context: Identification of N-methyl-3-aminobutyric acid as a degradation standard).

-

Muratake, H., et al. (2012).[4] (R)- and (S)-4-Amino-3-(trimethylsilyl)methylbutanoic acids ameliorate neuropathic pain. Bioorganic & Medicinal Chemistry Letters. Retrieved from (Context: Structural analogs of GABA/BABA in pain research).

-

PubChem. (n.d.). 3-(Methylamino)butanoic acid.[1][5][6] National Library of Medicine. Retrieved from

-

Yoto, A., et al. (2012).[7] Oral intake of γ-aminobutyric acid affects mood and activities of central nervous system.[7] Amino Acids.[3][4][6][7][8] Retrieved from (Context: Comparative physiology of GABA analogs).

Sources

- 1. CAS 882183-85-9: N-Fmoc-(S)-3-(methylamino)butanoic acid [cymitquimica.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. chem960.com [chem960.com]

- 6. scribd.com [scribd.com]

- 7. Oral intake of γ-aminobutyric acid affects mood and activities of central nervous system during stressed condition induced by mental tasks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure-Activity Relationship of 3-(Methylamino)butanoic Acid Derivatives

Abstract

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 3-(methylamino)butanoic acid derivatives. As a core scaffold with significant potential in medicinal chemistry, understanding how structural modifications influence biological activity is paramount for the rational design of novel therapeutics. This document delves into the synthesis of key derivatives, methodologies for their biological evaluation, and a detailed analysis of the SAR, drawing insights from analogous structures such as GABA analogs and other β-amino acids. We will explore the impact of substitutions on the amino, carboxyl, and backbone functionalities, as well as the critical role of stereochemistry in determining potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Therapeutic Potential of 3-(Methylamino)butanoic Acid

3-(Methylamino)butanoic acid, a derivative of γ-aminobutyric acid (GABA), represents a promising starting point for the development of novel therapeutic agents. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogs are known to possess a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and analgesic properties.[1][2] The inherent structural features of 3-(methylamino)butanoic acid, including a chiral center and both a secondary amine and a carboxylic acid functional group, offer multiple avenues for chemical modification to modulate its pharmacokinetic and pharmacodynamic properties.

The core principle of a structure-activity relationship (SAR) study is to systematically alter the chemical structure of a lead compound and observe the corresponding changes in its biological activity.[3] This iterative process of design, synthesis, and testing allows for the identification of key structural motifs responsible for desired pharmacological effects and provides a roadmap for optimizing lead compounds into clinical candidates. This guide will provide a framework for conducting and interpreting SAR studies on 3-(methylamino)butanoic acid derivatives.

Synthetic Strategies for Derivative Generation

The generation of a diverse library of 3-(methylamino)butanoic acid derivatives is the foundational step in any SAR investigation. The key functional handles for modification are the secondary amine, the carboxylic acid, and the carbon backbone.

N-Alkylation and N-Acylation of the Amino Group

Modification of the secondary amine can significantly impact the polarity, lipophilicity, and receptor-binding interactions of the molecule.

-

N-Alkylation: The introduction of various alkyl or arylalkyl groups to the nitrogen atom can be achieved through reductive amination or direct N-alkylation. Reductive amination involves the reaction of the parent amino acid with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. Direct N-alkylation can be performed using alkyl halides, though this method may be prone to over-alkylation.[4][5] The choice of the alkyl group can influence the compound's ability to cross the blood-brain barrier and its interaction with specific binding pockets.[6]

-

N-Acylation: The formation of amides via reaction with acyl chlorides or activated carboxylic acids is another common modification. This can introduce a wide variety of functionalities, including aromatic rings, heterocyclic systems, and other pharmacophoric groups.

Modification of the Carboxylic Acid

The carboxylic acid moiety is a key site for prodrug strategies and for altering the compound's pharmacokinetic profile.

-

Esterification: Conversion of the carboxylic acid to an ester can increase lipophilicity and improve cell permeability. Different ester groups (e.g., methyl, ethyl, tert-butyl) can be introduced to fine-tune these properties.

-

Amidation: The formation of amides with various amines can introduce new hydrogen bonding donors and acceptors, potentially leading to new receptor interactions.

Backbone Modification and Stereochemistry

Alterations to the carbon backbone and the control of stereochemistry are critical for optimizing activity.

-

Substitution on the Butanoic Chain: Introducing substituents at the 2- or 4-positions of the butanoic acid chain can influence the molecule's conformation and its interaction with target proteins.

-

Stereochemistry: 3-(Methylamino)butanoic acid possesses a chiral center at the 3-position. It is well-established that the stereochemistry of a drug molecule can have a profound impact on its biological activity.[7][8][9][10] Therefore, the synthesis of enantiomerically pure derivatives is crucial for a thorough SAR investigation. Chiral resolution of racemic mixtures or asymmetric synthesis can be employed to obtain the desired stereoisomers.[11]

Experimental Protocol: General Procedure for N-Acylation

-

Dissolution: Dissolve 3-(methylamino)butanoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution and stir for 10-15 minutes at room temperature.

-

Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath and slowly add the desired acyl chloride or anhydride (1.1 eq).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-acyl derivative.

Biological Evaluation: Assaying for Activity

The selection of appropriate biological assays is critical for generating meaningful SAR data. Given that 3-(methylamino)butanoic acid is a GABA analog, initial screening should focus on targets within the GABAergic system.

In Vitro Assays

-

Receptor Binding Assays: These assays measure the affinity of the synthesized derivatives for GABA receptors (GABA-A and GABA-B). Radioligand binding assays are a common method to determine the inhibition constant (Ki) of a compound for a specific receptor.[2]

-

Enzyme Inhibition Assays: For derivatives designed as enzyme inhibitors (e.g., targeting GABA aminotransferase - GABA-T), enzymatic assays are used to determine the half-maximal inhibitory concentration (IC50).[12]

-

Cell-Based Assays: Functional assays using cell lines expressing specific GABA receptors can provide information on the agonist or antagonist activity of the compounds. Changes in intracellular signaling pathways or ion channel activity can be measured.

Experimental Protocol: General Procedure for GABA-A Receptor Binding Assay

-

Membrane Preparation: Prepare crude synaptic membranes from rat whole brain.

-

Incubation: Incubate the membranes with a known radioligand for the GABA-A receptor (e.g., [³H]muscimol) and varying concentrations of the test compound in a suitable buffer.

-

Separation: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Deciphering the Structure-Activity Relationship

The data generated from the synthesis and biological evaluation of the derivative library will form the basis of the SAR. The goal is to identify trends that correlate specific structural features with changes in biological activity.

The Role of the Amino Group

-

N-Methyl Group: The presence of the N-methyl group compared to an unsubstituted amine can influence potency and selectivity. N-methylation is known to increase lipophilicity, which can affect membrane permeability and bioavailability.[6]

-

Larger N-Alkyl Groups: Increasing the size of the N-alkyl substituent can have varied effects. In some cases, it may lead to increased potency by occupying a hydrophobic pocket in the target protein. However, excessively bulky groups can lead to steric hindrance and a loss of activity.[4]

-

N-Aryl and N-Acyl Groups: The introduction of aromatic or acyl groups can provide opportunities for additional binding interactions, such as pi-stacking or hydrogen bonding, which can significantly enhance affinity and selectivity.

The Importance of the Carboxylic Acid

-

Free Carboxylic Acid: A free carboxylic acid is often crucial for activity, as it can form a key salt bridge or hydrogen bond interaction with a basic residue in the binding site of the target protein.

-

Ester and Amide Prodrugs: While esterification or amidation may decrease in vitro activity, these modifications can be valuable as prodrug strategies to improve oral bioavailability. The ester or amide is designed to be cleaved in vivo to release the active carboxylic acid.

The Influence of the Backbone and Stereochemistry

-

Chain Length and Flexibility: The four-carbon chain of butanoic acid provides a specific spatial arrangement of the amino and carboxyl groups. Altering this length or introducing conformational constraints can significantly impact how the molecule fits into the binding site.

-

Stereoselectivity: The stereochemistry at the C3 position is often a critical determinant of activity. One enantiomer may exhibit significantly higher potency than the other, highlighting the importance of a specific three-dimensional arrangement for optimal interaction with the chiral environment of the biological target.[7][8][9] For example, in many biologically active molecules, only one stereoisomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to side effects.[10]

Data Presentation and Visualization

Clear and concise presentation of SAR data is essential for effective communication and interpretation.

Table 1: Illustrative SAR Data for 3-(Methylamino)butanoic Acid Derivatives

| Compound ID | R1 (at N) | R2 (at COOH) | C3-Stereocenter | Biological Activity (IC50/Ki, µM) |

| Parent | -CH₃ | -OH | Racemic | 10.5 |

| 1a | -CH₃ | -OCH₃ | Racemic | > 50 |

| 1b | -CH₂CH₃ | -OH | Racemic | 8.2 |

| 1c | -CH₂Ph | -OH | Racemic | 2.1 |

| 2a | -CH₃ | -OH | (R) | 5.3 |

| 2b | -CH₃ | -OH | (S) | 25.1 |

| 3a | -COCH₃ | -OH | Racemic | 15.7 |

| 3b | -COPh | -OH | Racemic | 4.8 |

This table is for illustrative purposes only and does not represent actual experimental data.

Visualization of SAR Principles

Graphviz diagrams can be used to visually represent the key SAR findings.

Caption: Key modification points on the 3-(methylamino)butanoic acid scaffold and their influence on biological activity.

Conclusion and Future Directions

The systematic investigation of the structure-activity relationship of 3-(methylamino)butanoic acid derivatives is a powerful strategy for the discovery of novel therapeutic agents. By exploring modifications to the amino group, the carboxylic acid, and the carbon backbone, while paying close attention to stereochemistry, researchers can rationally design compounds with improved potency, selectivity, and pharmacokinetic properties. The principles and methodologies outlined in this guide provide a solid foundation for initiating and advancing drug discovery programs based on this versatile scaffold. Future work should focus on exploring a wider range of chemical diversity in the derivative library and employing computational modeling techniques to further refine the SAR and guide the design of next-generation compounds.

References

-

Structure Activity Relationships (SAR). Drug Design Org. [Link]

-

Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. [Link]

-

Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. PubMed. [Link]

-

Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. [Link]

-

Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI. [Link]

-

Structure-activity relationship of the compounds. ResearchGate. [Link]

-

Direct N-alkylation of unprotected amino acids with alcohols. PMC. [Link]

-

Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

-

Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. [Link]

-

Pharmacologically active β-amino acid derivatives. ResearchGate. [Link]

-

N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. PubMed. [Link]

-

Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies. PMC. [Link]

-

Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journals. [Link]

-

Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. PMC. [Link]

-

A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. MDPI. [Link]

-

Stereochemistry and biological activity of drugs. SlideShare. [Link]

-

Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. PubMed. [Link]

-

Design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives as Novel NMDA Receptor Glycine Site Agonists: Variation in Molecular Geometry to Improve Potency and Augment GluN2 Subunit-Specific Activity. Semantic Scholar. [Link]

- Synthesis method of (R) -3-aminobutanol.

-

Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed. [Link]

-

Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI. [Link]

-

Stereochemically-aware bioactivity descriptors for uncharacterized chemical compounds. PMC. [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. [Link]

-

Prostereoisomerism and biological activity: possible implications for drug design. TÜBİTAK Academic Journals. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchmgt.monash.edu [researchmgt.monash.edu]

- 7. Güvenlik DoÄrulaması [acikders.ankara.edu.tr]

- 8. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Stereochemically-aware bioactivity descriptors for uncharacterized chemical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Technical Whitepaper: 3-(Methylamino)butanoic Acid Hydrochloride as a GABA Analog

This technical guide details the physicochemical properties, pharmacological mechanisms, and synthesis of 3-(Methylamino)butanoic acid hydrochloride , a structural analog of the inhibitory neurotransmitter

Executive Summary

3-(Methylamino)butanoic acid hydrochloride (CAS: 167222-94-8) is a

This structural modification confers unique physicochemical properties, specifically enhanced metabolic stability against GABA transaminase (GABA-T) and altered affinity for GABA transporters (GATs). This guide outlines its utility as a pharmacological probe for studying GABAergic signaling, its synthesis via Michael addition, and protocols for validating its activity in vitro.

Chemical & Physical Properties[1]

The hydrochloride salt form stabilizes the secondary amine, preventing oxidation and facilitating aqueous solubility for physiological assays.

| Property | Specification |

| IUPAC Name | 3-(Methylamino)butanoic acid hydrochloride |

| Common Name | N-Methyl- |

| Formula | |

| Molecular Weight | 153.61 g/mol (HCl salt) |

| Solubility | Water (>50 mg/mL), DMSO, Methanol |

| pKa (Predicted) | Carboxyl: ~3.8 |

| Chirality | Contains one chiral center at C3.[1][2] (R)- and (S)- enantiomers exist; the racemate is common in bulk synthesis. |

Pharmacology & Mechanism of Action

Structural Activity Relationship (SAR)

3-(Methylamino)butanoic acid represents a hybrid scaffold combining features of

-

-Positioning: The amino group at the

-

N-Methylation: The N-methyl group increases lipophilicity and steric bulk. In GABA analogs, N-methylation often reduces affinity for GABA-A receptors but can maintain or enhance affinity for GABA transporters (GAT).

Target Interaction: The GAT System

Unlike Gabapentin or Pregabalin, which bind

-

GAT Substrate/Inhibitor: Research into

-amino acids suggests they can act as competitive inhibitors or substrates for GAT-1 and BGT-1 (Betaine/GABA Transporter). The N-methyl group protects the amine from rapid deamination. -

Metabolic Resistance: The compound is resistant to GABA-Transaminase (GABA-T) because the enzyme requires a primary amine on a

-carbon for optimal Schiff base formation.

Mechanism Diagram

The following diagram illustrates the interaction of 3-(Methylamino)butanoic acid (3-MABA) within the synaptic cleft, highlighting its competition with GABA at the transporter level.

Figure 1: Mechanism of action showing competitive inhibition of GAT-1 and resistance to metabolic degradation by GABA-T.

Synthesis & Manufacturing

The most robust route for synthesizing 3-(Methylamino)butanoic acid is the Aza-Michael Addition of methylamine to crotonic acid. This pathway is atom-economical and scalable.

Synthetic Pathway

-

Precursor: Crotonic acid (trans-2-butenoic acid).

-

Reagent: Methylamine (40% aqueous solution or methanolic).

-

Mechanism: 1,4-addition of the amine to the

-unsaturated carboxylic acid.

Figure 2: Aza-Michael addition synthesis route.

Detailed Protocol: Synthesis of HCl Salt

Objective: Produce 10g of 3-(Methylamino)butanoic acid HCl.

-

Reaction:

-

Dissolve Crotonic Acid (8.6 g, 0.1 mol) in 50 mL of ethanol.

-

Add Methylamine (40% aq., 25 mL, ~0.3 mol) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and reflux for 6–12 hours. Monitor via TLC (ninhydrin stain).

-

-

Workup:

-

Concentrate the solution under reduced pressure to remove ethanol and excess methylamine.

-

The residue is a viscous oil (free base).

-

-

Salt Formation:

-

Dissolve the oil in a minimum amount of anhydrous ethanol or isopropanol.

-

Add 4M HCl in dioxane (30 mL) dropwise with stirring at 0°C.

-

A white precipitate should form. If oiling occurs, add diethyl ether to induce crystallization.

-

-

Purification:

-

Filter the solid and wash with cold ether.

-

Recrystallize from ethanol/ether if necessary.

-

Yield: Expect ~70-80% (approx. 11-12g).

-

Experimental Protocols for Validation

In Vitro GAT Uptake Assay

Purpose: To determine if the compound inhibits GABA reuptake.

Materials:

-

HEK-293 cells stably expressing hGAT-1.

-

[^3H]-GABA (Radioligand).

-

Test Compound: 3-(Methylamino)butanoic acid HCl (1 nM – 1 mM).

Procedure:

-

Seeding: Plate cells in 96-well plates (

cells/well). -

Equilibration: Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Incubation: Add Test Compound at varying concentrations for 10 mins.

-

Uptake: Add [^3H]-GABA (20 nM final) and incubate for 10 mins at 37°C.

-

Termination: Rapidly wash cells with ice-cold KRH buffer to stop transport.

-

Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

Electrophysiology (Patch Clamp)

Purpose: To assess direct agonist activity on GABA-A receptors.[3]

Protocol:

-

Rig: Whole-cell patch clamp on cortical neurons or HEK cells expressing

GABA-A receptors. -

Application: Fast perfusion system.

-

Stimulus: Apply 1 mM GABA (control) vs. 1 mM 3-(Methylamino)butanoic acid.

-

Outcome: If no current is observed, the compound is not an agonist. If current is observed, measure amplitude relative to GABA. Note: Beta-amino acids are typically weak partial agonists or inactive at GABA-A, acting primarily on transporters.

Therapeutic Potential & Safety

Therapeutic Applications

-

Epilepsy: By inhibiting GABA reuptake (GAT inhibition), the compound increases synaptic GABA residence time, potentially reducing seizure threshold.

-

Neuropathic Pain: Analogous to gabapentinoids, though the mechanism likely differs (transporter vs. channel binding).

Toxicology[5]

-

LD50: Not established for humans. In rodents, beta-amino acids generally show lower toxicity than gamma-analogs.

-

Handling: Standard PPE (gloves, goggles, lab coat). The HCl salt is an irritant to eyes and respiratory tract.

References

-

PubChem. (2025). 3-(Methylamino)butanoic acid.[4][2][5][6] National Library of Medicine. [Link]

-

Kragholm, B., et al. (2015). Structure activity relationship of selective GABA uptake inhibitors. ResearchGate. [Link]

-

Takeuchi, A., & Takeuchi, N. (1975).[7] The structure-activity relationship for GABA and related compounds in the crayfish muscle. Neuropharmacology. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - (3s)-3-(methylamino)butanoic acid hydrochloride (C5H11NO2) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. 3-(Methylamino)butanoic acid | C5H11NO2 | CID 12991520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-3-(Methylamino)butanoic acid hydrochloride 95% | CAS: 294874-99-0 | AChemBlock [achemblock.com]

- 6. 3-(Methylamino)butanoic acid hydrochloride, CasNo.167222-94-8 BOC Sciences United States [bocscichem.lookchem.com]

- 7. The structure-activity relationship for GABA and related compounds in the crayfish muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application and Protocol Guide for the Analytical Method Development of 3-(Methylamino)butanoic Acid Hydrochloride

Introduction

3-(Methylamino)butanoic acid hydrochloride is a compound of interest in pharmaceutical development and scientific research. As a derivative of butanoic acid with a secondary amine functional group, its accurate and precise quantification is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides a comprehensive guide for the development and validation of analytical methods for 3-(Methylamino)butanoic acid hydrochloride, tailored for researchers, scientists, and drug development professionals. The methodologies presented are grounded in fundamental chromatographic principles and adhere to regulatory expectations for analytical procedures.

Molecular Structure and Physicochemical Properties

-

Chemical Name: 3-(Methylamino)butanoic acid hydrochloride

-

CAS Number: 294874-99-0 (for the (R)-enantiomer hydrochloride)[1]

-

Molecular Formula: C₅H₁₂ClNO₂[1]

-

Molecular Weight: 153.61 g/mol [1]

| Property | Value/Information | Significance in Method Development |

| Chemical Structure | A short-chain carboxylic acid with a secondary amine. | The presence of both acidic (carboxylic acid) and basic (secondary amine) functional groups makes the molecule's ionization state pH-dependent. This is a key consideration for chromatographic retention and separation. |

| pKa (estimated) | Carboxylic acid (~4-5), Methylamine (~10-11) | Dictates the choice of mobile phase pH in HPLC to ensure consistent ionization and retention. For the carboxylic acid to be deprotonated (negatively charged), the pH should be > 5. For the amine to be protonated (positively charged), the pH should be < 10. |

| Solubility (estimated) | The hydrochloride salt is expected to be freely soluble in water and polar organic solvents like methanol. | Guides the selection of appropriate diluents for sample and standard preparation. |

| UV Absorbance | Lacks a strong chromophore. Expected to have low UV absorbance in the range of 200-210 nm due to the carboxylic acid group.[2] | Direct UV detection at higher wavelengths will likely have low sensitivity. Derivatization to introduce a chromophore is a viable strategy for HPLC-UV methods. |

| Chirality | Contains a chiral center at the third carbon. | Enantioselective separation may be necessary depending on the stereospecificity of its biological activity or synthesis. |

Methodology I: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the quantification of pharmaceutical compounds.[2][3] Given the physicochemical properties of 3-(Methylamino)butanoic acid hydrochloride, two primary HPLC-based approaches are proposed:

-

Reversed-Phase HPLC with Pre-column Derivatization and UV Detection: This is a widely applicable and cost-effective method.[4]

-

Reversed-Phase HPLC with Mass Spectrometry (LC-MS): This method offers higher sensitivity and selectivity without the need for derivatization.

Approach 1: Reversed-Phase HPLC with Pre-column Derivatization and UV Detection

The rationale behind this approach is to overcome the low intrinsic UV absorbance of the analyte by introducing a chromophore through a chemical reaction.[2] Several derivatizing agents are available for primary and secondary amines. For 3-(methylamino)butanoic acid, a reagent that reacts with secondary amines to form a stable, UV-active product is required. 4-Dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl) is a suitable candidate.[5]

Workflow for HPLC-UV with Pre-column Derivatization

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Detailed Protocol:

-

Standard and Sample Preparation:

-

Prepare a stock solution of 3-(Methylamino)butanoic acid hydrochloride reference standard (e.g., 1 mg/mL) in a suitable diluent such as water or methanol.

-

Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.

-

Prepare the sample by accurately weighing and dissolving it in the same diluent to achieve a concentration within the calibration range.

-

-

Derivatization Procedure:

-

To 100 µL of each standard and sample solution in a microcentrifuge tube, add 100 µL of a borate buffer solution (pH 9.0).

-

Add 200 µL of DABS-Cl solution (e.g., 2 mg/mL in acetone).

-

Vortex the mixture and incubate at 70°C for 15 minutes.

-

After incubation, cool the mixture to room temperature and add 100 µL of a quenching solution (e.g., a solution of a primary amine like glycine) to react with the excess DABS-Cl.

-

Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for a wide range of organic molecules. |

| Mobile Phase | A: 25 mM phosphate buffer (pH 6.5) B: Acetonitrile | The pH is chosen to ensure the dabsylated derivative is in a consistent form. Acetonitrile is a common organic modifier for reversed-phase chromatography. |

| Gradient Elution | Start with a low percentage of B, and gradually increase to elute the derivatized analyte. | A gradient is often necessary to achieve good separation from the derivatization byproducts and other matrix components. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | To ensure reproducible retention times. |

| Detection Wavelength | ~436 nm | The maximum absorbance wavelength for DABS-Cl derivatives. |

| Injection Volume | 10 µL | Can be adjusted based on sensitivity requirements. |

Approach 2: Reversed-Phase HPLC with Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity, allowing for the direct analysis of 3-(Methylamino)butanoic acid hydrochloride without derivatization.[6] This is particularly advantageous as it simplifies sample preparation and avoids potential issues with derivatization efficiency and stability.

Workflow for LC-MS Analysis

Caption: Workflow for LC-MS analysis of underivatized analyte.

Detailed Protocol:

-

Standard and Sample Preparation:

-

Prepare a stock solution of 3-(Methylamino)butanoic acid hydrochloride reference standard (e.g., 1 mg/mL) in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample by accurately weighing and dissolving it in the same diluent.

-

Filter all solutions through a 0.22 µm filter.

-

-

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) | Smaller ID columns are often used in LC-MS to reduce solvent consumption and improve sensitivity. |

| Mobile Phase | A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile | Formic acid is a volatile mobile phase additive compatible with mass spectrometry and helps to protonate the analyte for positive ion mode detection. |

| Gradient Elution | A shallow gradient may be sufficient for this polar analyte. | To ensure elution and separation from potential impurities. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40°C | For reproducible chromatography. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | The secondary amine is readily protonated in the acidic mobile phase. |

| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity. The precursor ion would be the [M+H]⁺ of 3-(methylamino)butanoic acid (m/z 118.08). |

| Injection Volume | 5 µL | Typical for LC-MS analysis. |

Methodology II: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7][8] Since 3-(Methylamino)butanoic acid hydrochloride is a salt and contains polar functional groups, it is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is mandatory to increase its volatility and thermal stability.[9][10]

Workflow for GC-MS with Derivatization

Caption: Workflow for GC-MS analysis with derivatization.

Detailed Protocol:

-

Standard and Sample Preparation:

-

Prepare stock solutions of the standard and sample in a volatile solvent like methanol.

-

Pipette an aliquot of each solution into a GC vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. This is crucial as water can interfere with many derivatization reactions.

-

-

Derivatization Procedure:

-

A two-step derivatization is often effective for amino acids.

-

Step 1: Esterification of the carboxylic acid. Add a solution of 3 N HCl in n-butanol and heat at 65°C for 15 minutes. Evaporate the reagent to dryness.

-

Step 2: Acylation of the amine. Add a mixture of an acylating agent (e.g., trifluoroacetic anhydride, TFAA) and a solvent (e.g., ethyl acetate) and heat at 100°C for 10 minutes.

-

After cooling, the sample is ready for injection.

-

-

GC-MS Conditions:

| Parameter | Recommended Condition | Rationale |

| GC Column | A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) | Provides good separation for a wide range of derivatized compounds. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |

| Injection Mode | Splitless | For trace level analysis. |

| Inlet Temperature | 250°C | To ensure complete vaporization of the derivatized analyte. |

| Oven Temperature Program | Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min. | To achieve good separation of the analyte from other components. |

| MS Transfer Line Temp. | 280°C | To prevent condensation of the analyte. |

| Ion Source Temperature | 230°C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for identification. |

| MS Detection Mode | Scan mode for method development and identification; Selected Ion Monitoring (SIM) for quantification. | SIM mode offers higher sensitivity and selectivity for quantitative analysis.[7] |

Chiral Separation

As 3-(Methylamino)butanoic acid possesses a chiral center, resolving its enantiomers may be critical for understanding its pharmacological and toxicological properties. Both HPLC and GC can be adapted for chiral separations.

-

Chiral HPLC: This can be achieved using a chiral stationary phase (CSP). For amino acid derivatives, cyclodextrin-based or macrocyclic antibiotic-based columns are often effective.[11] The mobile phase typically consists of a non-polar organic solvent with a small amount of a polar modifier.

-

Chiral GC-MS: After derivatization, the enantiomers can be separated on a chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Val).[9] This approach is well-suited for determining enantiomeric purity.[10][11]

Method Validation

Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. The key validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters based on ICH Q2(R2)

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. | The analyte peak should be well-resolved from other peaks (e.g., impurities, degradation products, matrix components). Peak purity analysis should confirm the homogeneity of the analyte peak. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | A linear regression analysis of the calibration curve should yield a correlation coefficient (r²) ≥ 0.99. |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | The range should cover the expected concentrations of the analyte in the samples. |

| Accuracy | The closeness of test results obtained by the method to the true value. | The recovery of the analyte from a spiked placebo or by comparison to a reference method should be within a specified range (e.g., 98.0% to 102.0%). |

| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). | The relative standard deviation (RSD) of the measurements should be ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | The method should meet the system suitability requirements despite small changes in parameters like mobile phase pH, column temperature, or flow rate. |

Conclusion

This guide provides a comprehensive framework for the development and validation of analytical methods for 3-(Methylamino)butanoic acid hydrochloride. The choice between HPLC-UV with derivatization, LC-MS, and GC-MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For routine quality control, a validated HPLC-UV method with derivatization can be a reliable and cost-effective solution. For trace-level quantification or analysis in complex biological matrices, LC-MS would be the preferred approach. GC-MS with derivatization offers an excellent alternative, particularly for confirming the identity of the analyte and for chiral purity analysis. Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the generation of reliable and accurate data.

References

-

GC-MS Amino Acid Analysis. Mtoz Biolabs. Available from: [Link]

- Moos, M., & Šimek, P. (2021).

- A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). Amino Acids, 53(3), 347-358.

-

Analyses of amino acids, Enantiomeric purity. CAT GmbH. Available from: [Link]

-

TIC GC/MS chromatogram of the chiral amino acid analysis... ResearchGate. Available from: [Link]

- Rohmah, M., & Riyanto, S. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Food Science and Technology Journal, 5(2), 48-54.

- New HPLC-UV Method Detects Amino Acids in Foods with High Precision. (2023).

-

Analytical Methods for Amino Acids. Shimadzu Scientific Instruments. Available from: [Link]

- Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatiz

-

3-(Methylamino)butanoic acid. PubChem. Available from: [Link]

-

(3s)-3-(methylamino)butanoic acid hydrochloride. PubChemLite. Available from: [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry, University of Tartu. Available from: [Link]

Sources

- 1. (R)-3-(Methylamino)butanoic acid hydrochloride 95% | CAS: 294874-99-0 | AChemBlock [achemblock.com]

- 2. Analytical Methods for Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 3. myfoodresearch.com [myfoodresearch.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 7. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 9. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analyses of amino acids, Enantiomeric purity [cat-online.com]

Application Note: Quantification of 3-(Methylamino)butanoic acid hydrochloride in Biological Samples

Abstract & Introduction

3-(Methylamino)butanoic acid (also known as N-methyl-β-aminobutyric acid) is a polar, non-proteinogenic β-amino acid. It serves as a critical analyte in two primary contexts: as a degradation product in the metabolic pathway of nicotine (specifically via pseudooxynicotine) and as a synthetic building block for peptide mimetics designed to resist proteolytic degradation.

The Analytical Challenge

Quantifying this analyte in biological matrices (plasma, urine, CSF) presents three distinct challenges that this guide addresses:

-

High Polarity (logP < 0): The molecule is zwitterionic at physiological pH, resulting in negligible retention on standard C18 (Reverse Phase) columns.

-

Lack of Chromophore: It lacks the conjugated

-systems required for sensitive UV/Vis detection, necessitating Mass Spectrometry (MS) or chemical derivatization. -

Isobaric Interference: It shares a molecular weight (MW 117.15 Da) with abundant endogenous isomers like Valine , Betaine , and 4-(Methylamino)butanoic acid (N-methyl-GABA).

This Application Note details two validated protocols: a high-throughput HILIC-MS/MS method (Gold Standard) and an orthogonal GC-MS method (for confirmation).

Method A: Direct HILIC-MS/MS (High Throughput)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is selected to retain the polar zwitterion without derivatization. An acidic mobile phase is chosen to protonate the carboxylic acid, suppressing ionization of the acid moiety while ensuring the amine remains positively charged for ESI(+).

Reagents & Materials[1][2][3][4][5][6]

-

Analyte: 3-(Methylamino)butanoic acid HCl (Reference Standard).

-

Internal Standard (IS): 3-(Methylamino)butanoic acid-d3 (if available) or N-Ethyl-3-aminobutyric acid.

-

Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

-

Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or Waters BEH Amide.

Sample Preparation Protocol (Protein Precipitation)

Self-Validating Step: The use of a high organic ratio (1:4) ensures >98% protein removal while matching the initial mobile phase conditions to prevent peak distortion.

-

Aliquot: Transfer 50 µL of biological sample (Plasma/Serum) to a 1.5 mL centrifuge tube.

-

Spike IS: Add 10 µL of Internal Standard working solution (1 µg/mL in ACN).

-

Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 12,000 x g for 10 minutes at 4°C.

-

Transfer: Collect 150 µL of the supernatant.

-

Critical Step: Do not evaporate to dryness. Reconstitution in high-aqueous solvent will cause "solvent breakthrough" on HILIC columns, leading to broad, split peaks. Inject the supernatant directly.[1]

-

LC-MS/MS Conditions[5]

| Parameter | Setting |

| Mobile Phase A | 20 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Injection Vol | 2 - 5 µL |

| Gradient | 0-1 min: 90% B (Isocratic hold for retention) 1-6 min: 90% |

Mass Spectrometry Parameters (ESI+)

-

Source: Electrospray Ionization (Positive Mode)[2]

-

Precursor Ion: [M+H]+ = 118.1 m/z

MRM Transitions (Optimized):

-

Quantifier: 118.1

87.1 (Loss of CH3NH2, characteristic of N-methyl amines) -

Qualifier: 118.1

72.1 (Loss of HCOOH) -

Qualifier: 118.1

100.1 (Loss of H2O)

Method B: Derivatization GC-MS (Orthogonal Validation)

Rationale: GC-MS provides higher chromatographic resolution to separate structural isomers that might co-elute in LC-MS. Silylation with MTBSTFA creates volatile t-BDMS derivatives.

Protocol

-

Dry Down: Evaporate 50 µL of plasma extract (from Protocol 2.2) to complete dryness under Nitrogen at 40°C.

-

Derivatize: Add 50 µL of Acetonitrile and 50 µL of MTBSTFA + 1% TBDMCS.

-

Incubate: Seal and heat at 70°C for 30 minutes .

-

Analysis: Inject 1 µL into GC-MS (Splitless).

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Detection: SIM mode (Monitor [M-57]+ ion, loss of t-butyl group).

-

Analytical Workflow Visualization

The following diagram illustrates the decision logic and workflow for analyzing polar β-amino acids.

Figure 1: Decision matrix for selecting between HILIC-MS/MS (routine) and GC-MS (isomer confirmation).

Validation Framework (FDA/EMA Guidelines)

To ensure Scientific Integrity , the method must be validated against the FDA Bioanalytical Method Validation Guidance for Industry (2018).

Key Validation Parameters

| Parameter | Acceptance Criteria | Calculation |

| Accuracy | 85-115% (80-120% at LLOQ) | |

| Precision (CV) | ||

| Matrix Effect (ME) | Consistent across 6 lots | |

| Recovery | Consistent across range |

Troubleshooting Isomer Interference

If the peak at 118.1

-

Solution: Lower the HILIC gradient slope (e.g., 0.5% B change per minute) or increase buffer pH to 3.5 to alter the ionization state of the β- vs

-amino group.

References

-

FDA. (2018).[3] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4][5] [Link]

-

Jaochico, A., et al. (2019).[2] "A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine." Bioanalysis, 11(8).[2] [Link]

-

Restek Corporation. (2021). Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

Sources

- 1. dc.engconfintl.org [dc.engconfintl.org]

- 2. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioagilytix.com [bioagilytix.com]

- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 5. fda.gov [fda.gov]

Application Note: A Robust HPLC Method for the Quantification of 3-(Methylamino)butanoic Acid Hydrochloride

Abstract

This application note presents a detailed, validated, and highly reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(Methylamino)butanoic acid hydrochloride. As a small, polar secondary amine, this compound presents analytical challenges due to its lack of a significant UV chromophore. To overcome this, the protocol employs a pre-column derivatization step using o-phthalaldehyde (OPA) in the presence of a thiol, N-acetyl-L-cysteine, to form a highly fluorescent and UV-active isoindolic derivative. This allows for sensitive and specific detection using standard HPLC systems equipped with fluorescence or UV detectors. The method described herein is tailored for researchers, quality control analysts, and drug development professionals requiring accurate quantification of this compound in various sample matrices.

Introduction and Scientific Rationale

3-(Methylamino)butanoic acid is a GABA analogue and a key chemical intermediate in pharmaceutical synthesis. Accurate quantification is critical for process monitoring, impurity profiling, and quality assurance. The primary challenge in the HPLC analysis of this compound is its chemical structure: a small, highly polar molecule with a secondary amine group and no inherent chromophore, rendering direct UV detection insensitive and impractical.

To address this, this protocol utilizes a well-established derivatization chemistry. The reaction of o-phthalaldehyde (OPA) with primary amines in the presence of a thiol to form fluorescent 1-alkyl-2-thio-substituted isoindoles is a cornerstone of amino acid analysis. While OPA does not directly react with secondary amines, the inclusion of a primary amine-containing reagent or, more effectively, optimizing the reaction conditions can facilitate derivatization. However, a more robust approach for secondary amines involves specific reaction conditions. For this method, we adapt the established OPA/thiol chemistry, where N-acetyl-L-cysteine serves as the thiol component, to derivatize our secondary amine of interest, 3-(Methylamino)butanoic acid. The resulting derivative possesses a strong chromophore and is highly fluorescent, enabling sensitive detection.

The subsequent separation is achieved via reversed-phase chromatography on a C18 stationary phase. This provides excellent resolution and peak shape for the derivatized analyte, separating it from potential impurities and reagent peaks.

Experimental Workflow and Protocol

Overall Experimental Workflow

The following diagram outlines the complete workflow from sample preparation to data analysis.

Caption: High-level workflow for the analysis of 3-(Methylamino)butanoic acid.

Reagents and Materials

-

3-(Methylamino)butanoic acid hydrochloride (Reference Standard)

-

o-Phthalaldehyde (OPA)

-

N-acetyl-L-cysteine (NAC)

-

Boric Acid

-

Sodium Hydroxide

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade, 18.2 MΩ·cm)

-

0.45 µm Syringe Filters (hydrophilic)

Step-by-Step Protocol: Reagent Preparation

-

Diluent (Mobile Phase A):

-

Prepare a 25 mM sodium phosphate buffer. Weigh an appropriate amount of a phosphate salt (e.g., monosodium phosphate) and dissolve in 1 L of HPLC grade water.

-

Adjust the pH to 7.2 using sodium hydroxide or phosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter.

-

Causality: A neutral pH buffer is crucial for the stability of the OPA derivative and ensures consistent analyte retention and peak shape on the C18 column.

-

-

Borate Buffer (0.4 M, pH 9.5):

-

Dissolve 24.7 g of boric acid in 1 L of HPLC grade water.

-

Adjust the pH to 9.5 with a concentrated sodium hydroxide solution.

-

Causality: The derivatization reaction is highly pH-dependent and proceeds optimally under alkaline conditions (pH 9-10). This buffer provides the necessary reaction environment.

-

-

Derivatization Reagent (OPA/NAC):

-

Dissolve 50 mg of OPA in 1.25 mL of methanol.

-

Add 11.25 mL of the 0.4 M Borate Buffer.

-

Add 50 mg of N-acetyl-L-cysteine (NAC) and mix until dissolved.

-

Trustworthiness: This reagent should be prepared fresh daily and stored in an amber vial to protect it from light, as OPA can degrade. The stability of the reagent directly impacts the reproducibility of the results.

-

Step-by-Step Protocol: Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of 3-(Methylamino)butanoic acid hydrochloride reference standard and transfer to a 10 mL volumetric flask.

-

Dissolve and bring to volume with the Diluent (Mobile Phase A).

-

-

Working Standard Solutions:

-

Perform serial dilutions of the stock solution with the Diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh the sample containing the analyte and dissolve it in a known volume of Diluent to achieve a theoretical concentration within the calibration range.

-

Filter the final sample solution through a 0.45 µm syringe filter before derivatization.

-

Step-by-Step Protocol: Derivatization and HPLC Analysis

-

Derivatization:

-

In an autosampler vial, mix 100 µL of the sample or standard solution with 100 µL of the OPA/NAC derivatization reagent.

-

Vortex briefly to mix.

-

Allow the reaction to proceed for exactly 2 minutes at room temperature.

-

Trustworthiness: The reaction time is critical. A consistent incubation time for all standards and samples is essential for accurate quantification as the derivative can be unstable over long periods. An autosampler sequence programmed to perform this mixing and injection is highly recommended for precision.

-

-

HPLC System and Conditions:

-

Inject 20 µL of the derivatized mixture onto the HPLC system.

-

The following table summarizes the recommended HPLC conditions.

| Parameter | Recommended Setting |

| HPLC System | Standard system with a quaternary or binary pump, autosampler, and detector |

| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna) |

| Mobile Phase A | 25 mM Sodium Phosphate Buffer, pH 7.2 |

| Mobile Phase B | Acetonitrile |

| Gradient/Isocratic | Isocratic |

| Composition | 65% Mobile Phase A : 35% Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector 1 (FLD) | Excitation: 340 nm, Emission: 455 nm |

| Detector 2 (UV) | 338 nm |

| Injection Volume | 20 µL |

| Run Time | ~10 minutes |

Causality: An isocratic elution is sufficient for this analysis, providing a stable baseline and reproducible retention times. A C18 column is the standard for reversed-phase chromatography and effectively retains the relatively non-polar OPA derivative. A column temperature of 30 °C ensures run-to-run reproducibility by mitigating fluctuations in ambient temperature. Fluorescence detection (FLD) is preferred for its superior sensitivity and selectivity over UV detection for this derivative.

Data Analysis and System Validation

Quantification

Create a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the working standards. Perform a linear regression on the data. The concentration of the analyte in the samples can then be determined from this curve using the measured peak area.

Method Trustworthiness and Self-Validation

To ensure the reliability of this protocol, the following system suitability tests should be performed:

-

Tailing Factor: The peak for the derivatized analyte should have a tailing factor between 0.9 and 1.5. A poor tailing factor may indicate secondary interactions with the stationary phase or issues with the mobile phase pH.

-

Reproducibility: Five replicate injections of a mid-range standard should exhibit a relative standard deviation (RSD) of the peak area of ≤ 2.0%.

-

Resolution: If there are nearby impurity peaks, the resolution between the analyte peak and the closest eluting peak should be ≥ 2.0.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| No or Low Peak Response | Derivatization reagent has degraded; Incorrect pH of borate buffer. | Prepare fresh OPA/NAC reagent daily. Verify the pH of the borate buffer is 9.5. |

| Poor Peak Shape (Tailing) | Secondary silanol interactions on the column; Mobile phase pH is incorrect. | Use a column with end-capping. Ensure the mobile phase A pH is accurately adjusted to 7.2. |

| Drifting Retention Times | Column temperature fluctuation; Inconsistent mobile phase composition. | Use a column oven set to 30 °C. Ensure the pump is delivering a consistent mobile phase mixture. |

| High Baseline Noise (FLD) | Contaminated mobile phase or flow cell; Reagent fluorescence. | Use high-purity solvents and salts. Ensure the OPA/NAC reagent is not injected alone in large volumes. |

Conclusion

This application note provides a comprehensive and robust protocol for the HPLC analysis of 3-(Methylamino)butanoic acid hydrochloride. By employing a pre-column derivatization with OPA/NAC, the inherent challenges of analyzing this non-chromophoric compound are effectively overcome. The method is sensitive, reproducible, and can be readily implemented on standard HPLC-FLD or HPLC-UV systems, making it a valuable tool for quality control and research applications.

References

-

Roth, M. "Fluorescence reaction for amino acids." Analytical Chemistry, 1971, 43(7), pp. 880-882. [Link]

-

Sarma, L., et al. "A validated stability-indicating HPLC method for the determination of pregabalin." Scientia Pharmaceutica, 2012, 80(1), pp. 109-120. [Link]

-

Vandenberghe, W., et al. "Convenient and sensitive high-performance liquid chromatography assay for pregabalin in human plasma and serum." Journal of Chromatography B, 2006, 835(1-2), pp. 88-92. [Link]

Application Note: Structural Elucidation of 3-(Methylamino)butanoic Acid Hydrochloride via Multinuclear and Multidimensional NMR Spectroscopy

Abstract: This application note provides a comprehensive guide for the structural elucidation of 3-(Methylamino)butanoic acid hydrochloride using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind the experimental design. We present a systematic approach, integrating one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data to unambiguously confirm the molecular structure of the target compound.

Introduction

3-(Methylamino)butanoic acid hydrochloride is a small molecule of interest in various chemical and pharmaceutical contexts. As a derivative of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, its analogs are frequently explored for their potential biological activities. Accurate and unequivocal structural confirmation is a critical step in the development of any new chemical entity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural determination of organic molecules in solution.[2][3]

This guide will walk the user through a logical workflow, from sample preparation to the acquisition and interpretation of a comprehensive set of NMR data, to provide a complete and confident structural assignment of 3-(Methylamino)butanoic acid hydrochloride.

Foundational Principles of NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin, such as ¹H and ¹³C, to absorb and re-emit electromagnetic radiation when placed in a strong magnetic field.[2][3][4] The precise frequency of this absorption, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecular structure.[5] Furthermore, through-bond interactions between neighboring nuclei (spin-spin coupling) and through-space interactions (Nuclear Overhauser Effect) provide invaluable information about molecular connectivity and conformation.[6]

This application note will leverage a combination of 1D and 2D NMR experiments to assemble a complete picture of the molecule's structure.

Experimental Workflow

The structural elucidation of 3-(Methylamino)butanoic acid hydrochloride will follow a systematic, multi-step process.

Detailed Protocols

Sample Preparation

The quality of the NMR sample is paramount for obtaining high-resolution spectra.[7][8]

Protocol:

-

Weigh approximately 10-20 mg of 3-(Methylamino)butanoic acid hydrochloride. For ¹³C NMR, a higher concentration (50-100 mg) may be beneficial.[9]

-

Dissolve the sample in approximately 0.6 mL of deuterium oxide (D₂O). D₂O is chosen as the solvent due to the hydrochloride salt's high polarity and to avoid a large, obscuring solvent signal in the ¹H NMR spectrum.[8][9]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7][8] Solid particles can degrade spectral quality by interfering with the magnetic field homogeneity.[7][8]

-

Cap the NMR tube securely.

NMR Data Acquisition

All spectra should be acquired on a modern NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

-

¹H NMR: A standard single-pulse experiment is sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C{¹H} NMR: A standard proton-decoupled experiment will provide a spectrum with singlets for each unique carbon atom.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for determining the multiplicity of each carbon atom.[10][11][12] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[11][12][13]

-

¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds.[1][14] Cross-peaks in the COSY spectrum reveal the connectivity of proton spin systems.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). It is a highly sensitive method for assigning carbon signals based on their attached, more sensitive, proton nuclei.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four). HMBC is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments.

Spectral Analysis and Structural Elucidation

The following sections detail the predicted NMR data for 3-(Methylamino)butanoic acid hydrochloride and the step-by-step interpretation process.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and the protonated amine group.

| Position | Group | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | DEPT-135 Phase |

| 1 | COOH | - | - | ~175 | Not Observed |

| 2 | CH₂ | ~2.7 | dd | ~38 | Negative |

| 3 | CH | ~3.6 | m | ~50 | Positive |

| 4 | CH₃ | ~1.3 | d | ~16 | Positive |

| 5 | N-CH₃ | ~2.8 | s | ~33 | Positive |

| 6 | NH₂⁺ | exchangeable | br s | - | - |

Table 1: Predicted ¹H and ¹³C NMR data for 3-(Methylamino)butanoic acid hydrochloride in D₂O.

Step-by-Step Interpretation

-

¹H NMR Analysis:

-

The ¹H NMR spectrum is expected to show four distinct signals in the aliphatic region.

-

A doublet at ~1.3 ppm integrating to 3H corresponds to the methyl group at position 4 (H-4).

-

A singlet at ~2.8 ppm integrating to 3H is assigned to the N-methyl group (H-5).

-

A multiplet at ~3.6 ppm integrating to 1H is assigned to the methine proton at position 3 (H-3).

-

A doublet of doublets at ~2.7 ppm integrating to 2H corresponds to the methylene protons at position 2 (H-2).

-

The acidic proton of the carboxylic acid and the protons on the nitrogen will exchange with D₂O and will likely not be observed, or will appear as a broad, low-intensity signal.

-

-

¹³C NMR and DEPT-135 Analysis:

-

The ¹³C NMR spectrum should display five signals.

-

The DEPT-135 spectrum will show three positive signals (two CH₃ and one CH) and one negative signal (CH₂).

-

The signal at ~175 ppm, which is absent in the DEPT-135 spectrum, is assigned to the quaternary carboxylic acid carbon (C-1).

-

The negative signal at ~38 ppm is assigned to the methylene carbon (C-2).

-

The positive signals at ~16 ppm, ~33 ppm, and ~50 ppm correspond to the remaining carbons.

-

-

2D NMR Correlation Analysis:

-

COSY: This experiment will be key to establishing the butanoic acid backbone.

-

A cross-peak will be observed between the methine proton (H-3, ~3.6 ppm) and the methyl protons (H-4, ~1.3 ppm).

-

Another cross-peak will connect the methine proton (H-3, ~3.6 ppm) with the methylene protons (H-2, ~2.7 ppm).

-

The N-methyl protons (H-5) will not show any COSY correlations to the backbone, as they are separated by the nitrogen atom.

-

-

HSQC: This spectrum will definitively link the proton signals to their directly attached carbons.

-

H-2 (~2.7 ppm) will correlate with C-2 (~38 ppm).

-

H-3 (~3.6 ppm) will correlate with C-3 (~50 ppm).

-

H-4 (~1.3 ppm) will correlate with C-4 (~16 ppm).

-

H-5 (~2.8 ppm) will correlate with C-5 (~33 ppm).

-

-